

Absorption, distribution, metabolism, and excretion (ADME) of Linaprazan

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The ADME Profile of Linaprazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of **linaprazan**, a potassium-competitive acid blocker (P-CAB). The information presented herein is a synthesis of available preclinical and clinical data. This document also covers the ADME characteristics of **linaprazan** glurate (also known as X842), a prodrug of **linaprazan** developed to improve its pharmacokinetic profile.

Introduction

Linaprazan is a reversible inhibitor of the gastric H⁺/K⁺-ATPase, offering a rapid onset of action for the suppression of gastric acid secretion.[1][2] However, its relatively short half-life in humans has led to the development of **linaprazan** glurate, a prodrug designed to extend the duration of action.[2][3][4] Understanding the ADME properties of both **linaprazan** and its prodrug is critical for optimizing clinical efficacy and safety.

Absorption

Linaprazan is characterized by rapid absorption following oral administration.[2] To prolong its therapeutic effect, a prodrug, **linaprazan** glurate, was developed. **Linaprazan** glurate is also rapidly absorbed and subsequently converted to the active **linaprazan**. [5][6]

A clinical study has been conducted to evaluate the impact of a high-fat, high-calorie meal on the pharmacokinetics of a new oral tablet formulation of **linaprazan** glurate and the resulting exposure of **linaprazan**.^[7]

Distribution

Preclinical studies in rats have provided insights into the distribution of **linaprazan** glurate and its metabolites. Following administration, drug-related substances were found to be primarily concentrated in the stomach, eyes, liver, small intestine, and large intestine.^{[3][4]} Within the blood, the distribution is favored in the plasma over the hemocytes.^{[3][4]}

Metabolism

The metabolic pathway of **linaprazan** glurate is initiated by its hydrolysis to the active moiety, **linaprazan**.^{[3][4]} This conversion is primarily mediated by the enzyme Carboxylesterase 2 (CES2).^{[3][8]} Following its formation, **linaprazan** undergoes further metabolism through a series of oxidation, dehydrogenation, and glucuronidation reactions.^{[3][4]}

In preclinical rat models, a total of 13 metabolites have been identified in plasma, urine, feces, and bile.^{[3][4]} The most abundant metabolite detected in the plasma of both male and female rats was M150, identified as 2,6-dimethylbenzoic acid.^{[3][4]} In male rats, M150 accounted for 80.65% of the total drug-related material in plasma (based on AUC_{0-24h}), while in female rats, it represented 67.65%.^{[3][4]}

The potential for drug-drug interactions has been investigated in clinical trials. Studies have been conducted to assess the interaction of **linaprazan** glurate with clarithromycin, a known strong inhibitor of Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), and with midazolam, a sensitive CYP3A4 substrate.^{[9][10]} This suggests that CYP3A4 and P-gp may play a role in the disposition of **linaprazan**.^[10]

Metabolic Pathway of Linaprazan Glurate



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Caption: Metabolic conversion of **linaprazan** glurate to **linaprazan** and subsequent metabolism.

Excretion

Linaprazan itself is subject to rapid excretion, which contributes to its short duration of acid inhibition.[3][4] The development of **linaprazan** glurate was a direct approach to mitigate this rapid clearance.[3][4]

In radiolabeled studies in rats receiving a single oral dose of [14C]**linaprazan** glurate, the primary route of excretion was through the feces.[3][4] Over a period of 168 hours, approximately 70.48% of the administered radioactive dose was recovered in the feces.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **linaprazan** and its prodrug, **linaprazan** glurate, from preclinical studies.

Table 1: Pharmacokinetic Parameters of **Linaprazan** and **Linaprazan** Glurate (X842) in Male Rats after a Single Oral Dose

Parameter	2.4 mg/kg Linaprazan Glurate	9.6 mg/kg Linaprazan Glurate
Linaprazan Glurate (Prodrug)		
Tmax (h)	0.58 ± 0.20	0.92 ± 0.49
Cmax (ng/mL)	12.7 ± 4.5	36.8 ± 12.8
AUC(0-24h) (hng/mL)	21.0 ± 5.0	78.9 ± 31.2
t1/2 (h)	2.0 ± 0.5	2.7 ± 0.9
Linaprazan (Active Metabolite)		
Tmax (h)	1.50 ± 0.84	1.67 ± 0.82
Cmax (ng/mL)	48.3 ± 13.9	148.2 ± 38.6
AUC(0-24h) (hng/mL)	205.1 ± 61.1	741.8 ± 213.9
t1/2 (h)	3.3 ± 0.5	4.3 ± 0.9

Data presented as mean ± standard deviation. Source: Adapted from preclinical studies.[\[2\]](#)

Table 2: Pharmacokinetic Parameters of **Linaprazan** and **Linaprazan** Glurate (X842) in Female Rats after a Single Oral Dose

Parameter	2.4 mg/kg Linaprazan Glurate	9.6 mg/kg Linaprazan Glurate
Linaprazan Glurate (Prodrug)		
Tmax (h)	0.58 ± 0.20	0.58 ± 0.20
Cmax (ng/mL)	20.3 ± 7.2	53.0 ± 21.8
AUC(0-24h) (hng/mL)	33.7 ± 11.4	114.8 ± 57.0
t1/2 (h)	2.1 ± 0.3	4.1 ± 2.6
Linaprazan (Active Metabolite)		
Tmax (h)	2.00 ± 1.10	1.17 ± 0.41
Cmax (ng/mL)	68.1 ± 18.0	168.0 ± 42.1
AUC(0-24h) (hng/mL)	276.9 ± 67.2	871.9 ± 204.6
t1/2 (h)	3.7 ± 0.6	4.6 ± 0.8

Data presented as mean ± standard deviation. Source: Adapted from preclinical studies.[2]

Experimental Protocols

In Vivo ADME Study in Rats

A study was conducted to investigate the pharmacokinetics, tissue distribution, mass balance, and metabolism of **linaprazan** glurate in rats.[3]

- Test System: Sprague-Dawley rats.[2]
- Dosing: A single oral dose of 2.4 mg/kg (100 µCi/kg) of [14C]**linaprazan** glurate was administered.[3] For non-radiolabeled pharmacokinetic studies, oral doses of 0.6, 2.4, and 9.6 mg/kg were used.[2] Intravenous administration was also performed to assess biotransformation.[2]
- Sample Collection: Blood, urine, feces, and bile were collected at various time points.[3] For tissue distribution, various organs were collected post-administration.[3][4]

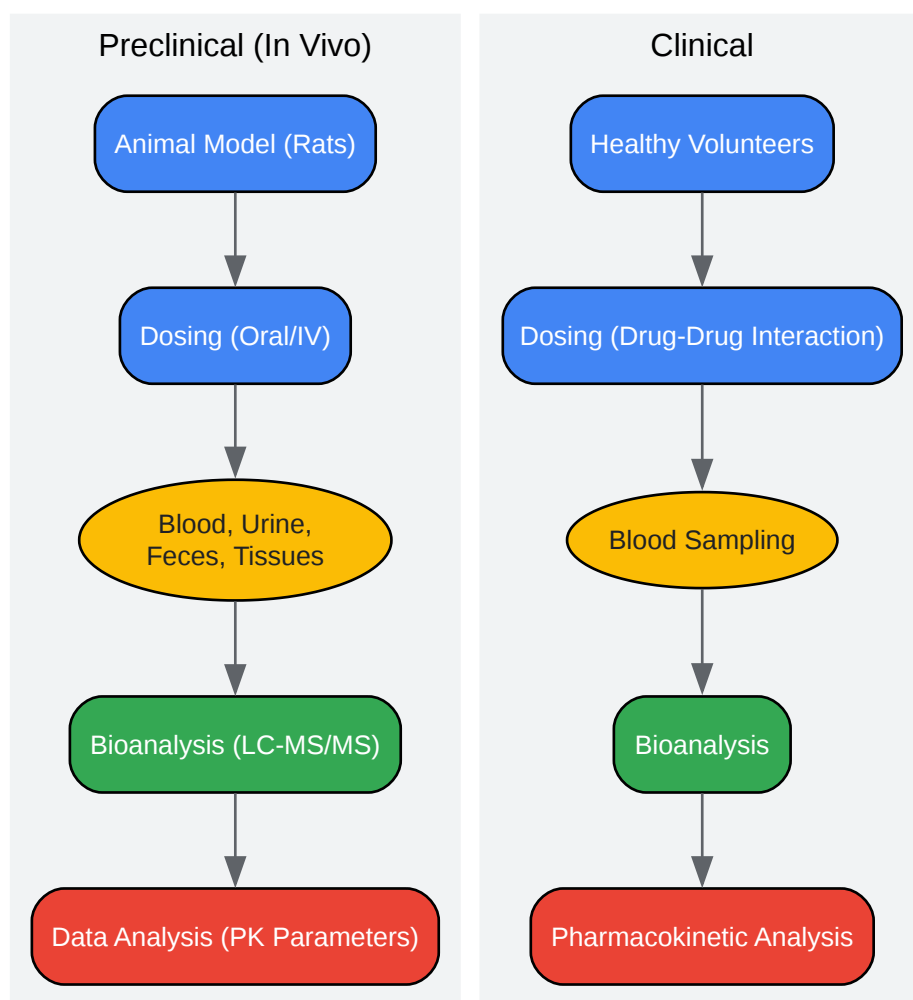
- Analytical Methods: Concentrations of **linaprazan** glurate and **linaprazan** were determined using validated bioanalytical methods, likely LC-MS/MS, though specific details are not provided in the available literature. Radioactivity in samples was measured by liquid scintillation counting. Metabolite profiling was conducted using high-resolution mass spectrometry.[\[11\]](#)

Clinical Drug-Drug Interaction Study

A Phase I, open-label, fixed-sequence study was designed to evaluate the drug-drug interaction potential of **linaprazan** glurate.[\[10\]](#)

- Objective: To assess the effect of clarithromycin on the pharmacokinetics of **linaprazan** and **linaprazan** glurate, and the effect of **linaprazan** glurate on the pharmacokinetics of midazolam.[\[10\]](#)
- Study Design: The study was divided into two parts. Part I involved the co-administration of **linaprazan** glurate (100 mg once daily) with clarithromycin. Part II evaluated the effect of repeated doses of **linaprazan** glurate (75 mg twice daily) on the pharmacokinetics of a single dose of midazolam.[\[10\]](#)
- Sample Collection: Serial blood samples were collected for pharmacokinetic analysis of all administered drugs and their relevant metabolites.
- Analytical Methods: Drug concentrations in plasma were measured using validated bioanalytical methods.

General Experimental Workflow for ADME Studies



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Caption: A generalized workflow for preclinical and clinical ADME studies of **linaprazan**.

Conclusion

The ADME profile of **linaprazan** is characterized by rapid absorption and excretion. The development of the prodrug, **linaprazan** glurate, has successfully addressed the short half-life of the parent compound by providing prolonged exposure to the active **linaprazan**. Metabolism is a key clearance pathway, involving initial hydrolysis of the prodrug followed by extensive phase I and phase II reactions of **linaprazan**. Fecal excretion is the predominant route of elimination for **linaprazan** glurate and its metabolites in preclinical models. The potential for drug-drug interactions involving CYP3A4 and P-gp warrants further investigation to ensure the safe and effective use of **linaprazan** in diverse patient populations.

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